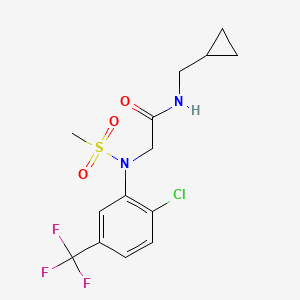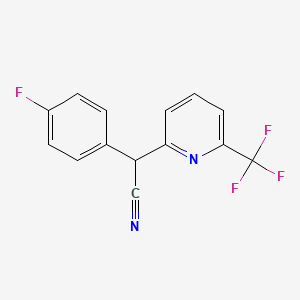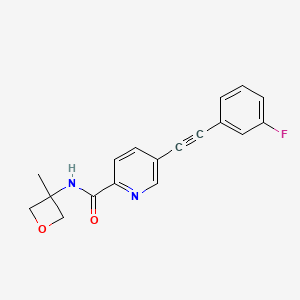![molecular formula C19H21ClF3N5O2 B560532 (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Overview
Description
SAR405 R enantiomer is a chemical compound known for its role as a less active enantiomer of SAR405
Mechanism of Action
Target of Action
The primary target of the SAR405 R enantiomer, also known as ®-1-((5-Chloropyridin-3-yl)methyl)-8-(®-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, is PIK3C3/Vps34 . This target is a lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) and plays a significant role in autophagy .
Mode of Action
SAR405 R enantiomer inhibits the catalytic activity of PIK3C3 . This inhibition disrupts vesicle trafficking from late endosomes to lysosomes . It also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition .
Biochemical Pathways
The inhibition of PIK3C3 by SAR405 R enantiomer affects the autophagy pathway . Autophagy is a lysosome-dependent mechanism of intracellular degradation that eliminates protein aggregates and damaged organelles . Under stress conditions, this mechanism can be upregulated, allowing cell survival via the degradation and recycling of proteins, carbohydrates, and lipids .
Pharmacokinetics
It’s known that sar405 has a binding equilibrium constant k d of 15 nM and an on-target IC50 activity on GFP-FYVE HeLa cells of 27 nM .
Result of Action
The inhibition of PIK3C3 by SAR405 R enantiomer disrupts the late endosome and lysosome compartments, resulting in a dysfunction of lysosomes . This disruption inhibits autophagy, which can lead to a reduction in cell proliferation, particularly in renal tumor cells .
Action Environment
It’s known that the compound’s action can be influenced by cellular stress conditions, which can upregulate autophagy .
Biochemical Analysis
Biochemical Properties
SAR405 R enantiomer plays a significant role in biochemical reactions. It is a potent and selective inhibitor of PIK3C3/Vps34, a lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) . This interaction with PIK3C3/Vps34 is crucial for its function, as it disrupts vesicle trafficking from late endosomes to lysosomes .
Cellular Effects
The effects of SAR405 R enantiomer on various types of cells and cellular processes are profound. It inhibits autophagy induced either by starvation or by mTOR inhibition . This inhibition of autophagy has been shown to have anticancer activity .
Molecular Mechanism
SAR405 R enantiomer exerts its effects at the molecular level through several mechanisms. It is an ATP-competitive inhibitor of PIK3C3/Vps34 . By inhibiting the catalytic activity of PIK3C3, it disrupts vesicle trafficking from late endosomes to lysosomes . This disruption of vesicle trafficking is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
It is known that it inhibits autophagy induced either by starvation or by mTOR inhibition .
Metabolic Pathways
The metabolic pathways that SAR405 R enantiomer is involved in are primarily related to its inhibition of PIK3C3/Vps34
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAR405 R enantiomer involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the pyrimidopyrimidinone core through a series of condensation reactions.
Functional group introduction: The introduction of functional groups such as the chloropyridinylmethyl and trifluoromethyl groups is achieved through nucleophilic substitution reactions.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the R enantiomer.
Industrial Production Methods
Industrial production of SAR405 R enantiomer follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and resolution of the enantiomers .
Chemical Reactions Analysis
Types of Reactions
SAR405 R enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
SAR405 R enantiomer has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PIK3C3/Vps34 and its effects on cellular processes.
Biology: Employed in research on autophagy, a cellular degradation process, to understand its role in various diseases.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in combination with other inhibitors to enhance efficacy.
Industry: Utilized in the development of new drugs and therapeutic agents targeting autophagy and related pathways .
Comparison with Similar Compounds
Similar Compounds
SAR405: The more active enantiomer of SAR405 R enantiomer, known for its potent inhibition of PIK3C3/Vps34.
PIK-III: Another inhibitor of PIK3C3/Vps34 with similar applications in autophagy research.
Vps34-IN1: A selective inhibitor of Vps34, used in studies of autophagy and related cellular processes
Uniqueness
SAR405 R enantiomer is unique due to its lower activity compared to SAR405, making it a valuable tool for studying the specific effects of enantiomeric differences on PIK3C3/Vps34 inhibition. Its selective inhibition of PIK3C3/Vps34 without affecting other kinases also contributes to its uniqueness .
Properties
IUPAC Name |
(8R)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQRCUBFSRAFI-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CC[C@@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


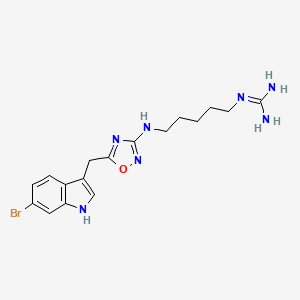

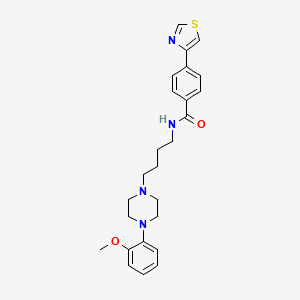
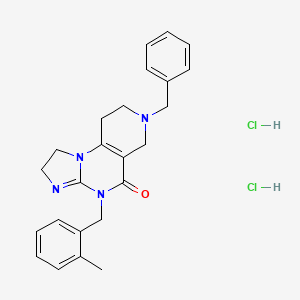
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)
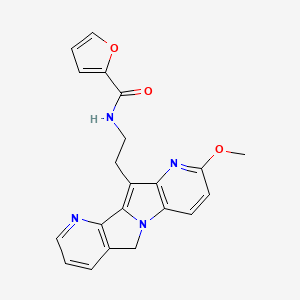
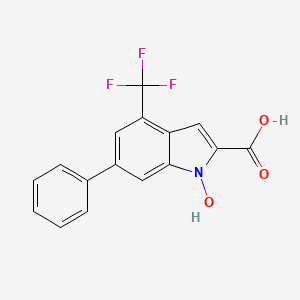
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
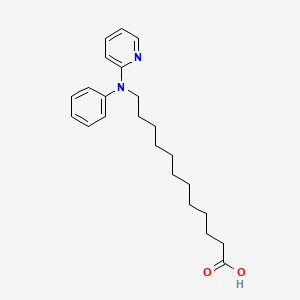
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
